molecular formula C6H12O B169602 1-Cyclopropylpropan-2-ol CAS No. 18729-47-0

1-Cyclopropylpropan-2-ol

Cat. No. B169602
CAS RN: 18729-47-0
M. Wt: 100.16 g/mol
InChI Key: KNQQUHYWTTUEQJ-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-2-ol is an organic compound with the CAS Number: 18729-47-0. It has a molecular weight of 100.16 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for 1-Cyclopropylpropan-2-ol is 1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the second carbon of a propanol group.


Physical And Chemical Properties Analysis

1-Cyclopropylpropan-2-ol is a pale-yellow to yellow-brown liquid . It has a molecular weight of 100.16 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A novel series of derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives showed high antifungal activity against Candida spp. strains. One derivative exhibited outstanding selectivity against Candida albicans and Candida krusei with minimal inhibitory concentrations significantly lower than those of Itraconazole and Fluconazole, indicating potential applications in developing antifungal agents (Zambrano-Huerta et al., 2019).

Synthetic Methodologies and Catalysis

  • Ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides provided an efficient synthetic route to conjugated enynes. This process was operationally straightforward, achieving moderate to good yields and regioselective outcomes under mild conditions, showcasing a method for constructing complex molecular frameworks (Rao et al., 2009).

  • A triflic acid-catalyzed ring-opening reaction of a variety of 1-cyclopropyl-2-propyn-1-ols with alcohols was reported to efficiently produce conjugated enynes. The reaction displayed complete regioselectivity and good to excellent yields under mild conditions, highlighting its utility in synthetic chemistry (Mothe & Chan, 2009).

Chemical Reaction Mechanisms

  • The reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide was studied, revealing a direct nucleophilic attack on the carbonyl group by hydrogen sulfide as the preferred pathway. This study provided insights into the mechanism of formation of geminal hydroxy thiols, offering a deeper understanding of the reactivity of related cyclopropyl compounds (Shagun et al., 2008).

Safety and Hazards

The compound is flammable, as indicated by the flame pictogram . The hazard statements include H225, which signifies that it’s a highly flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

properties

IUPAC Name

1-cyclopropylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQQUHYWTTUEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpropan-2-ol

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